molecular formula C10H9NO3S B15358456 3-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid

3-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B15358456
M. Wt: 223.25 g/mol
InChI Key: ZAKHFLNFYVJWHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic organic compound characterized by its unique structure, which includes a thieno[2,3-b]pyridine core with an ethoxy group and a carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as ethoxy-substituted thiophenes, followed by subsequent functional group modifications. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

3-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid has shown promise in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific diseases.

  • Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

3-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid is unique due to its specific structural features, which distinguish it from other similar compounds. Some similar compounds include:

  • 3-(Carboxymethoxy)thieno[2,3-b]pyridine-2-carboxylic acid: This compound differs by the presence of a carboxymethoxy group instead of an ethoxy group.

  • Thieno[2,3-b]pyridine derivatives: These compounds share the thieno[2,3-b]pyridine core but may have different substituents and functional groups.

Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

3-ethoxythieno[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C10H9NO3S/c1-2-14-7-6-4-3-5-11-9(6)15-8(7)10(12)13/h3-5H,2H2,1H3,(H,12,13)

InChI Key

ZAKHFLNFYVJWHY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(SC2=C1C=CC=N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.